1-(3-Chloro-1-benzothiophene-2-carbonyl)-2-[2-(piperidin-1-yl)ethyl]piperidine
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Overview
Description
1-(3-Chloro-1-benzothiophene-2-carbonyl)-2-[2-(piperidin-1-yl)ethyl]piperidine is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-1-benzothiophene-2-carbonyl)-2-[2-(piperidin-1-yl)ethyl]piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, chlorination and subsequent cyclization can form the benzothiophene core.
Carbonylation: Introduction of the carbonyl group at the 2-position of the benzothiophene ring.
Piperidine Substitution: The final step involves the substitution of the piperidine moiety at the carbonyl carbon, often using piperidine and a suitable base under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-1-benzothiophene-2-carbonyl)-2-[2-(piperidin-1-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the chloro position.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-1-benzothiophene-2-carbonyl)-2-[2-(piperidin-1-yl)ethyl]piperidine would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-1-benzothiophene-2-carbonyl)-2-[2-(morpholin-4-yl)ethyl]piperidine
- 1-(3-Chloro-1-benzothiophene-2-carbonyl)-2-[2-(pyrrolidin-1-yl)ethyl]piperidine
Uniqueness
1-(3-Chloro-1-benzothiophene-2-carbonyl)-2-[2-(piperidin-1-yl)ethyl]piperidine is unique due to its specific substitution pattern and the presence of both benzothiophene and piperidine moieties. This combination can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C21H27ClN2OS |
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Molecular Weight |
391.0 g/mol |
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C21H27ClN2OS/c22-19-17-9-2-3-10-18(17)26-20(19)21(25)24-14-7-4-8-16(24)11-15-23-12-5-1-6-13-23/h2-3,9-10,16H,1,4-8,11-15H2 |
InChI Key |
KVYUPTLJNFHQSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC2CCCCN2C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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